molecular formula C18H22N2O2 B14990952 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B14990952
M. Wt: 298.4 g/mol
InChI Key: MRJGMFDKWBKPDI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrrolidine ring: This step often involves the reduction of pyrrole derivatives or the cyclization of amino alcohols.

    Coupling of the furan and pyrrolidine rings: This can be done using various coupling agents such as EDCI or DCC in the presence of a base.

    Formation of the benzamide group: This step involves the reaction of the intermediate with 4-methylbenzoic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrrolidine ring can be reduced to form pyrrolidines or other reduced derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Pyrrolidines and other reduced derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings can interact with various enzymes and receptors, leading to biological effects. The benzamide group can further modulate these interactions, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the methyl group on the benzamide ring.

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group on the benzamide ring.

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide: Contains a methoxy group instead of a methyl group on the benzamide ring.

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C18H22N2O2/c1-14-6-8-15(9-7-14)18(21)19-13-16(17-5-4-12-22-17)20-10-2-3-11-20/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

MRJGMFDKWBKPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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